molecular formula C12H17FN2O2 B13236252 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide

Cat. No.: B13236252
M. Wt: 240.27 g/mol
InChI Key: WKXKTXYUTQFJTR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-Methoxy Benzyl Intermediate: The initial step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine to form the corresponding benzylamine derivative.

    Amidation Reaction: The benzylamine derivative is then subjected to an amidation reaction with N-methylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluoro, methoxy, and N-methyl groups in 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide

InChI

InChI=1S/C12H17FN2O2/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16)

InChI Key

WKXKTXYUTQFJTR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN

Origin of Product

United States

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